N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

Description

Historical Context and Development of NHS-Activated RAFT Agents

The integration of NHS esters into RAFT agents emerged in the early 2000s to address limitations in post-polymerization functionalization. Traditional RAFT agents, such as dithiobenzoates and trithiocarbonates, provided control over molecular weight but lacked built-in reactivity for bioconjugation. In 2008, Sigma-Aldrich commercialized NHS-functionalized RAFT agents, including this compound, to streamline the synthesis of protein-reactive polymers. This innovation aligned with growing demand for biomedical applications, such as targeted drug delivery and polymer-protein therapeutics.

The compound’s design leverages the hydrolytic stability of trithiocarbonates and the amine reactivity of NHS esters. Early studies demonstrated its efficacy in polymerizing styrenics, acrylates, and acrylamides while retaining end-group fidelity for conjugation. By 2015, optimized protocols enabled its use in synthesizing single-chain polymer nanoparticles (SCNPs) and antibody-drug conjugates, cementing its role in nanomedicine.

Theoretical Foundations in Controlled Radical Polymerization

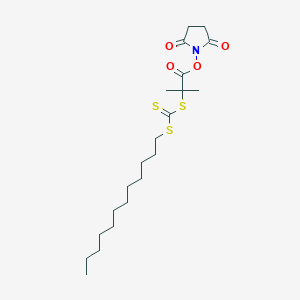

RAFT polymerization relies on chain transfer agents (CTAs) to mediate radical growth through a degenerative transfer mechanism. The structure of this compound features a trithiocarbonate core (S=C-S) with a dodecyl “R-group” and an NHS “Z-group”. The dodecyl chain enhances solubility in organic media, while the NHS ester provides a latent conjugation site.

During polymerization, the CTA’s thiocarbonylthio group reversibly transfers radicals between propagating chains, ensuring low dispersity (Đ < 1.2). The compound’s tertiary R-group (2-methylpropionate) favors efficient fragmentation, making it suitable for more activated monomers (MAMs) like methyl methacrylate and N-isopropylacrylamide. Kinetic studies show that its transfer constant (Cₜᵣ) exceeds 50 for styrene, enabling rapid equilibration and narrow molecular weight distributions.

Significance in Macromolecular Engineering

This compound bridges synthetic polymer chemistry and biotechnology. Its NHS ester allows direct conjugation to lysine residues on proteins, forming stable amide bonds without requiring carbodiimide activators. For example, polymers synthesized with this CTA have been grafted to bovine serum albumin (BSA) to enhance pharmacokinetics, achieving conjugation efficiencies of up to 80% at 10:1 polymer:protein molar ratios.

The compound also facilitates hierarchical material design. In 2020, researchers used it to prepare pentafluorophenyl-based SCNPs, where intramolecular crosslinking produced nanoparticles with tunable biofunctionality. These SCNPs, functionalized with peptides via NHS chemistry, mimicked enzymatic activity while resisting proteolytic degradation.

Comparison with Other Activated Ester RAFT Agents

NHS-activated RAFT agents compete with pentafluorophenyl (PFP), maleimide (MAL), and pyridyl disulfide (PDS) variants. The table below summarizes key differences:

NHS esters excel in simplicity and biocompatibility but require rapid conjugation to avoid hydrolysis. PFP esters, though more stable, often necessitate organic solvents incompatible with sensitive biologics. Maleimide-based agents enable site-specific cysteine conjugation but demand stringent redox control.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4S3/c1-4-5-6-7-8-9-10-11-12-13-16-28-20(27)29-21(2,3)19(25)26-22-17(23)14-15-18(22)24/h4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWLQDYVQCZTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate typically involves the reaction of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:

- Dissolve 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid and N-hydroxysuccinimide in an anhydrous solvent such as dichloromethane.

- Add DCC to the reaction mixture to activate the carboxylic acid group.

- Stir the reaction mixture at room temperature for several hours.

- Filter the precipitated dicyclohexylurea byproduct and purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The NHS ester group is highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups. This reaction forms stable amide, thioester, or ester bonds.

Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

Redox Reactions: The dodecylthiocarbonothioylthio group can participate in redox reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane, with nucleophiles like primary amines or thiols.

Hydrolysis: Occurs in aqueous environments or under acidic/basic conditions.

Redox Reactions: Involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Amides, Thioesters, and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.

Scientific Research Applications

Applications

The compound serves as a bioconjugation reagent, allowing for the attachment of biomolecules such as peptides and proteins to surfaces or other molecules. This is crucial in the development of biosensors, targeted drug delivery systems, and immunoassays.

Case Study: Bioconjugation in Drug Delivery

In a study published in Bioconjugate Chemistry, researchers utilized N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate to conjugate a therapeutic peptide to a nanoparticle carrier. The results demonstrated enhanced stability and targeted delivery of the peptide to cancer cells, significantly improving therapeutic efficacy compared to free peptide administration .

Drug Delivery Systems

The compound's ability to form stable conjugates makes it an excellent candidate for drug delivery applications. Its hydrophobic properties enhance the solubility and bioavailability of poorly soluble drugs.

Table 2: Drug Delivery Systems Utilizing N-Succinimidyl Esters

| Drug Type | Delivery System Type | Outcome |

|---|---|---|

| Anticancer agents | Nanoparticle conjugates | Improved targeting and reduced side effects |

| Antibodies | Surface modification | Enhanced binding affinity |

| Small molecules | Liposomal formulations | Increased circulation time |

Mechanism of Action

The primary mechanism of action of N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate involves the formation of covalent bonds with nucleophilic groups on target molecules. The NHS ester group reacts with amines, thiols, or hydroxyl groups to form stable amide, thioester, or ester bonds. This covalent attachment is crucial for the stability and functionality of bioconjugates, polymers, and other modified materials.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl-2-(dodecylthiocarbonothioylthio)-2-methylpropionate

- Structure : Replaces the NHS ester with a methyl ester.

- Molecular Formula : C18H32O2S3 (MW: ~392.6 g/mol) .

- Applications : Primarily used as a RAFT agent for controlled polymerization (e.g., PDMAEA synthesis) .

- Key Difference : Lacks NHS ester, limiting bioconjugation utility compared to the target compound .

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic Acid

- Structure : Carboxylic acid derivative without the NHS ester.

- Molecular Formula : C17H32O2S3 (MW: ~380.6 g/mol) .

- Applications : Intermediate in RAFT agent synthesis; requires activation (e.g., NHS esterification) for bioconjugation .

N-Succinimidyl 3-(2-Pyridyldithio)propionate (SPDP)

- Structure : Contains a pyridyldithiol group instead of DTC.

- Molecular Formula : C12H12N2O4S2 (MW: 312.37 g/mol) .

- Applications : Forms disulfide bonds for protein crosslinking; lacks RAFT activity .

- Key Difference : Focuses on redox-sensitive conjugation, unlike the RAFT/NHS dual functionality of the target compound .

Pentaerythritol Tetrakis[2-(dodecylthiocarbonothioylthio)-2-methylpropionate]

- Structure : Four-arm RAFT agent with DTC groups.

- Molecular Formula : C73H132O8S12 (MW: 1522.60 g/mol) .

Performance and Reactivity Comparison

| Compound | Molecular Weight (g/mol) | CAS Number | Key Functionality | Applications |

|---|---|---|---|---|

| Target Compound | 461.70 | 925232-64-0 | NHS ester + DTC | RAFT polymerization, bioconjugation |

| Methyl-2-(dodecylthiocarbonothioylthio)-2-methylpropionate | ~392.6 | Not specified | Methyl ester + DTC | Polymer synthesis only |

| SPDP | 312.37 | 68181-17-9 | Pyridyldithiol + NHS | Protein crosslinking |

| Pentaerythritol Tetrakis Derivative | 1522.60 | Not specified | Four-arm DTC | Star-shaped polymers |

Reactivity Notes :

- The NHS ester in the target compound reacts efficiently with primary amines (e.g., lysine residues) under mild conditions (pH 7–9) .

- The DTC group provides excellent control over polymer molecular weight and dispersity (Đ < 1.2 in PDMAEA synthesis) .

- SPDP’s pyridyldithiol group requires reductive cleavage (e.g., with DTT) for conjugation, introducing complexity compared to the target compound’s direct NHS-amine reaction .

Commercial and Practical Considerations

- Pricing : The target compound is priced at €63.00/250 mg and €322.00/5 g , reflecting its niche application .

- Stability : NHS esters are moisture-sensitive; the target compound requires storage at 2–8°C .

- Purity : Commercial batches exceed 98% purity, critical for reproducible polymerization and conjugation .

Biological Activity

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate (commonly referred to as N-Succinimidyl dodecylthiocarbonothioate ) is a compound that has garnered attention in polymer chemistry and drug delivery systems due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H34O2S3

- Molecular Weight : 378.66 g/mol

- CAS Number : 925232-64-0

- Purity : >98% (HPLC)

The compound features a dodecyl chain which contributes to its lipophilicity, allowing it to interact favorably with lipid membranes, making it suitable for various applications in drug delivery and polymerization processes.

N-Succinimidyl dodecylthiocarbonothioate functions primarily as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in controlled radical polymerization. This mechanism allows for the synthesis of well-defined polymers with specific properties, which can be tailored for drug delivery systems.

- Polymerization : The compound can initiate polymerization reactions that lead to the formation of block copolymers. These polymers can encapsulate drugs, enhancing their solubility and bioavailability.

- Targeted Delivery : The succinimidyl group facilitates conjugation with various biomolecules, enabling targeted delivery of therapeutic agents to specific cells or tissues.

Biological Activity

Research has demonstrated several biological activities associated with N-Succinimidyl dodecylthiocarbonothioate:

- Anticancer Activity : Studies have indicated that polymer-drug conjugates formed using this compound can enhance the efficacy of chemotherapeutic agents by improving their pharmacokinetics and reducing systemic toxicity.

- Cell Membrane Interaction : Due to its lipophilic nature, the compound exhibits significant interaction with cell membranes, facilitating cellular uptake of conjugated drugs.

- Biocompatibility : Preliminary studies suggest that polymers synthesized from this compound exhibit low cytotoxicity, making them suitable for biomedical applications.

Table 1: Summary of Research Findings on N-Succinimidyl Dodecylthiocarbonothioate

Q & A

What is the role of N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate in reversible addition-fragmentation chain-transfer (RAFT) polymerization?

This compound acts as a chain transfer agent (CTA) in RAFT polymerization, enabling controlled radical polymerization of monomers such as styrene, acrylates, and acrylamides. The dodecylthiocarbonothioylthio group regulates chain growth by reversible termination, while the N-succinimidyl ester facilitates post-polymerization conjugation to amine-containing biomolecules (e.g., proteins) . Key parameters affecting its efficiency include the monomer-to-CTA ratio, initiator selection, and reaction temperature.

How should researchers handle and store this compound to ensure stability?

Due to its sensitivity to moisture and heat, the compound must be stored at 0–5°C in airtight, desiccated containers. During handling, use gloves, protective eyewear, and work in a fume hood to avoid skin/eye contact. Degradation products (e.g., free thiols) can be monitored via HPLC or FTIR to confirm integrity before use .

What structural features of this compound influence its reactivity in polymerization and conjugation?

The dodecylthiocarbonothioylthio group governs RAFT activity by mediating radical exchange, while the N-succinimidyl ester enables amine-selective conjugation under mild conditions (pH 7–9, room temperature). The methyl groups on the propionate backbone enhance steric stability, reducing unintended side reactions during polymerization .

How can researchers optimize RAFT polymerization conditions to minimize termination reactions?

Advanced experimental design should include:

- Purification of monomers and solvents (e.g., distillation over calcium hydride for styrene) to remove inhibitors .

- Stoichiometric control of the CTA-to-initiator ratio (e.g., AIBN) to balance initiation and chain transfer efficiency.

- Real-time monitoring using gel permeation chromatography (GPC) to track molecular weight distributions and dispersity (Đ). Deviations from theoretical values may indicate impurities or side reactions .

What strategies enable the simultaneous use of this compound for RAFT polymerization and protein conjugation?

The N-succinimidyl ester can react with lysine residues on proteins post-polymerization. To avoid premature hydrolysis of the ester:

- Conduct polymerization in anhydrous solvents (e.g., THF).

- Quench residual radicals thoroughly before introducing proteins.

- Use buffers like PBS (pH 7.4) for conjugation, avoiding nucleophiles (e.g., Tris) that could degrade the ester .

How can researchers analyze chain-transfer efficiency and confirm living polymerization behavior?

- MALDI-TOF MS : Identifies end-group fidelity by detecting the CTA fragment (m/z 364.63) in the polymer chains.

- Kinetic Studies : Plotting molecular weight vs. conversion should yield a linear relationship with low Đ (<1.3) for ideal RAFT control.

- Block Copolymer Synthesis : Successful chain extension with a second monomer confirms living characteristics .

What are common degradation pathways of this compound, and how can they be mitigated?

- Hydrolysis : The N-succinimidyl ester hydrolyzes in aqueous media, forming inactive carboxylic acid. Use anhydrous conditions during synthesis and store under argon.

- Thermal Degradation : Avoid prolonged exposure to temperatures >40°C. Monitor via TGA or DSC for stability thresholds .

How can this compound be used to synthesize star-shaped polymers for drug delivery applications?

Combine it with multifunctional cores (e.g., pentaerythritol tetrakis derivatives) to initiate radial polymerization. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.